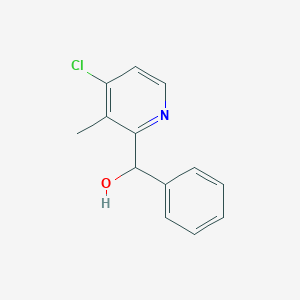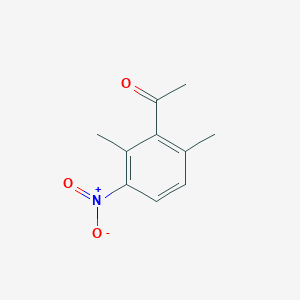
1-(2,6-Dimethyl-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-(2,6-Dimethyl-3-aminophenyl)ethanone.
Oxidation: 1-(2,6-Dimethyl-3-nitrophenyl)acetic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethyl-3-nitrophenyl)ethanone can be compared with other nitro-substituted acetophenones:
1-(3-Nitrophenyl)ethanone: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
1-(2,4-Dimethyl-3-nitrophenyl)ethanone: The position of the methyl groups affects the compound’s steric and electronic properties.
1-(2,6-Dimethyl-4-nitrophenyl)ethanone: The nitro group at the 4 position leads to different substitution patterns and reactivity.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(2,6-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-5-9(11(13)14)7(2)10(6)8(3)12/h4-5H,1-3H3 |
InChI-Schlüssel |
XPYBKKPWGOPZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


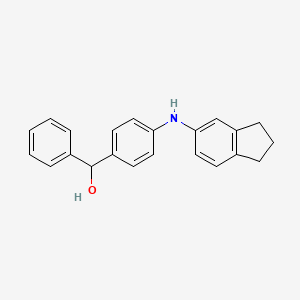
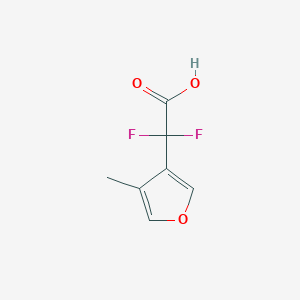
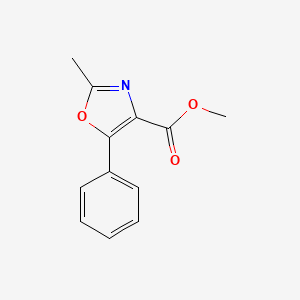
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)


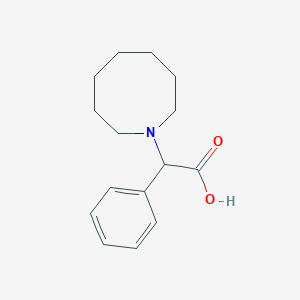
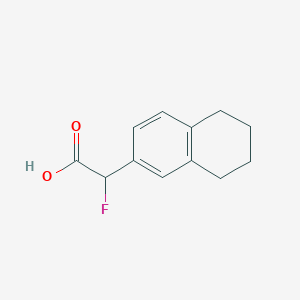
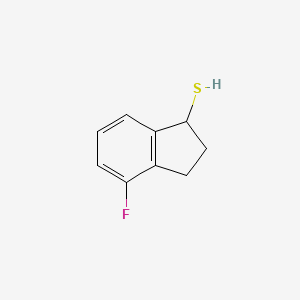
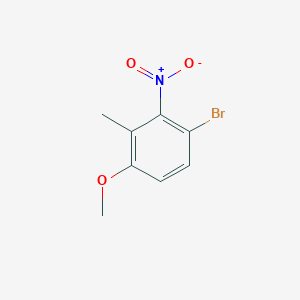
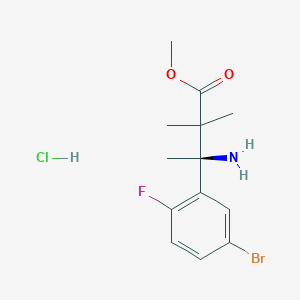

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
